N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 1,3-benzodioxole-5-carboxamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in redox reactions, while the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
- 4-(dimethylamino)-N-[(E)-[3-[(E)-[[[4-(dimethylamino)phenyl]-oxomethyl]hydrazinylidene]methyl]phenyl]methylideneamino]benzamide
Uniqueness
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N3O6 |
---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11N3O6/c19-12-3-1-9(5-11(12)18(21)22)7-16-17-15(20)10-2-4-13-14(6-10)24-8-23-13/h1-7,19H,8H2,(H,17,20)/b16-7+ |
InChI Key |
BSDLMCLVPFQJAW-FRKPEAEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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